molecular formula C13H16FN5O8S2 B606306 BO-1158 CAS No. 86455-21-2

BO-1158

Cat. No. B606306
CAS RN: 86455-21-2
M. Wt: 453.4164
InChI Key: KPWFIMFDPNMFGJ-NPBNKCFNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BO-1158 an antibacteria.

Scientific Research Applications

  • Neutron Detection and Boron Estimation in Plants :

  • Study of Boron Disintegration :

    • Dee and Gilbert (1936) investigated the disintegration of boron under proton bombardment and proposed that the boron nucleus might disintegrate into three alpha particles (Dee, P., & Gilbert, C., 1936).
  • Boron in Nuclear Physics and Chemistry :

    • Nazarewicz (2018) discussed the addition of elements with atomic numbers 113, 115, 117, and 118 to the periodic table, highlighting the achievements in nuclear physics and chemistry, including the role of boron in these discoveries (Nazarewicz, W., 2018).
  • Boron Studies in Interdisciplinary Fields :

    • Sajo-Bohus, Greaves, and Palfalvi (2011) focused on the applications of boron-10 in various scientific fields, emphasizing the use of nuclear track techniques in interdisciplinary research involving boron (Sajo-Bohus, L., Greaves, E., & Palfalvi, J., 2011).
  • Experimental Studies on Element 113 :

    • Dmitriev et al. (2014) conducted chemical investigations of element 113, which also confirmed the synthesis of elements 115 and 113, providing insights into their chemical behaviors and interactions (Dmitriev, S., et al., 2014).

properties

CAS RN

86455-21-2

Product Name

BO-1158

Molecular Formula

C13H16FN5O8S2

Molecular Weight

453.4164

IUPAC Name

2-((((E)-1-(2-aminothiazol-4-yl)-2-(((2S,3S)-2-(fluoromethyl)-4-oxo-1-sulfoazetidin-3-yl)amino)-2-oxoethylidene)amino)oxy)-2-methylpropanoic acid

InChI

InChI=1S/C13H16FN5O8S2/c1-13(2,11(22)23)27-18-7(5-4-28-12(15)16-5)9(20)17-8-6(3-14)19(10(8)21)29(24,25)26/h4,6,8H,3H2,1-2H3,(H2,15,16)(H,17,20)(H,22,23)(H,24,25,26)/b18-7+/t6-,8+/m1/s1

InChI Key

KPWFIMFDPNMFGJ-NPBNKCFNSA-N

SMILES

CC(C)(O/N=C(C1=CSC(N)=N1)/C(N[C@H]2[C@@H](CF)N(S(=O)(O)=O)C2=O)=O)C(O)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

BO-1158;  BO 1158;  BO1158. Antibiotic BO 1158.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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